molecular formula C48H55ClN6O B12374856 Cyanine7.5 azide (chloride)

Cyanine7.5 azide (chloride)

Cat. No.: B12374856
M. Wt: 767.4 g/mol
InChI Key: FPZSVKZEBJWZOE-UHFFFAOYSA-N
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Description

Cyanine7.5 azide (chloride) is a derivative of the near-infrared fluorescent dye Cyanine7.5. This compound is characterized by its azide functional group, which makes it highly reactive in click chemistry applications. Cyanine7.5 azide (chloride) is widely used in biolabeling and cell imaging due to its excellent photophysical properties, including long-wave infrared fluorescence, high molar extinction coefficient, and low background fluorescence .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyanine7.5 azide (chloride) typically involves the introduction of an azide group to the Cyanine7.5 dye. This can be achieved through a series of organic reactions, including nucleophilic substitution and azidation. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and the reactions are carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of Cyanine7.5 azide (chloride) follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyanine7.5 azide (chloride) primarily undergoes click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the azide group of Cyanine7.5 azide (chloride) and an alkyne-containing molecule .

Common Reagents and Conditions:

    Reagents: Copper(I) iodide, sodium ascorbate, alkyne-containing molecules.

    Conditions: The reaction is typically carried out in an aqueous or organic solvent at room temperature.

Major Products: The major product of the click chemistry reaction involving Cyanine7.5 azide (chloride) is a triazole-linked conjugate, which can be used for various biolabeling applications .

Scientific Research Applications

Cyanine7.5 azide (chloride) has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of fluorescent probes and sensors.

    Biology: Employed in the labeling of biomolecules such as proteins, nucleic acids, and lipids for imaging and tracking within biological systems.

    Medicine: Utilized in diagnostic imaging, particularly in near-infrared fluorescence imaging for tumor detection and monitoring.

    Industry: Applied in the development of advanced materials and devices, including energy-harvesting devices and optical sensors .

Mechanism of Action

The mechanism of action of Cyanine7.5 azide (chloride) involves its ability to form covalent bonds with alkyne-containing molecules through click chemistry. This reaction is highly specific and efficient, allowing for the precise labeling of target biomolecules. The near-infrared fluorescence of Cyanine7.5 enables deep tissue imaging with minimal background interference, making it ideal for in vivo applications .

Comparison with Similar Compounds

    Cyanine7 azide: Another near-infrared fluorescent dye with similar click chemistry reactivity but slightly different photophysical properties.

    Cyanine5.5 azide: A related compound with shorter wavelength fluorescence, used for different imaging applications.

    Indocyanine green (ICG): A clinically approved near-infrared dye with similar applications but different chemical structure and properties.

Uniqueness: Cyanine7.5 azide (chloride) stands out due to its superior photostability, high molar extinction coefficient, and low background fluorescence. These properties make it particularly suitable for long-term imaging and tracking studies in complex biological environments .

Biological Activity

Cyanine7.5 azide (chloride) is a near-infrared (NIR) fluorescent dye that has garnered significant attention in biological research due to its unique spectral properties and applications in imaging and labeling studies. This article provides a comprehensive overview of the biological activity of Cyanine7.5 azide, including its chemical characteristics, mechanisms of action, applications in various fields, and relevant case studies.

Chemical Characteristics

Cyanine7.5 azide has the following chemical properties:

  • Molecular Formula : C₄₈H₅₅ClN₆O
  • Molecular Weight : 767.44 g/mol
  • Excitation Maximum : 788 nm
  • Emission Maximum : 808 nm

The compound features a rigid bridged polymethine chain that enhances its quantum yield by approximately 20%, resulting in brighter fluorescence compared to other cyanine dyes . It is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but exhibits low solubility in water, making it suitable for various labeling applications involving biomolecules.

Cyanine7.5 azide is primarily utilized in copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as click chemistry. This reaction facilitates the formation of a 1,2,3-triazole ring through the interaction of the azide group with an alkyne, resulting in a covalent bond that allows for the labeling of biomolecules. The high selectivity and biocompatibility of this reaction enable it to be performed under mild conditions in aqueous environments without interfering with other functional groups present in biomolecules.

Applications

Cyanine7.5 azide has diverse applications across various fields:

  • In Vivo Imaging : Its near-infrared fluorescence allows for deep tissue penetration with minimal background fluorescence, making it ideal for tracking cellular processes and visualizing specific biomolecules within complex biological systems .
  • Cancer Research : The dye is used in cancer theranostics, where it can "detect" and "kill" tumor cells via NIR fluorescence imaging. When conjugated with ligands that specifically bind to tumor antigens, it preferentially accumulates in tumor tissues .
  • Fluorescent Probes : It serves as a fluorescent probe for detecting bioactive molecules associated with diseases, enhancing diagnostic capabilities .

Study 1: Imaging Cellular Processes

A study demonstrated the utility of Cyanine7.5 azide in imaging cellular processes by conjugating it with various biomolecules through click chemistry. The researchers visualized specific interactions using fluorescence microscopy, which provided insights into cellular mechanisms and molecular pathways.

Study 2: Cancer Theranostics

In another investigation, Cyanine7.5 azide was modified to enhance its targeting capabilities towards CD44-overexpressing tumors. The modified dye accumulated preferentially in tumor tissues and localized within mitochondria after being cleaved by hyaluronidase, showcasing its potential for targeted cancer therapy .

Comparative Analysis

The following table compares Cyanine7.5 azide with other similar compounds based on their spectral properties:

Compound NameMolecular FormulaExcitation Maximum (nm)Emission Maximum (nm)Unique Features
Cyanine3.5 azideC₃₉H₄₅N₅O650670Shorter wavelength; used for similar labeling tasks
Cyanine5.5 azideC₄₁H₄₉N₅O675695Far-red emitting; useful for multiplexing
Cyanine7 azideC₄₀H₅₁N₆O750773Analog of Cyanine7; lower quantum yield
Cyanine7.5 azide C₄₈H₅₅ClN₆O 788 808 Enhanced quantum yield; ideal for deep tissue imaging

Properties

Molecular Formula

C48H55ClN6O

Molecular Weight

767.4 g/mol

IUPAC Name

N-(3-azidopropyl)-6-[(2E)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanamide;chloride

InChI

InChI=1S/C48H54N6O.ClH/c1-47(2)42(53(5)40-26-24-36-17-8-10-19-38(36)45(40)47)28-22-34-15-13-16-35(33-34)23-29-43-48(3,4)46-39-20-11-9-18-37(39)25-27-41(46)54(43)32-12-6-7-21-44(55)50-30-14-31-51-52-49;/h8-11,17-20,22-29,33H,6-7,12-16,21,30-32H2,1-5H3;1H

InChI Key

FPZSVKZEBJWZOE-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-]

Origin of Product

United States

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